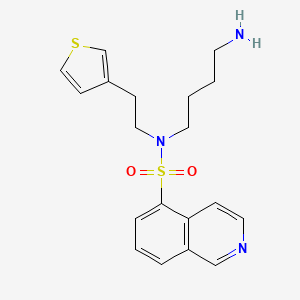![molecular formula C17H22N2O4 B12884732 N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide CAS No. 82558-54-1](/img/structure/B12884732.png)
N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a benzamide core substituted with two methoxy groups at positions 2 and 6, and an isoxazole ring attached to the nitrogen atom of the amide group. The neopentyl group attached to the isoxazole ring further enhances its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an appropriate β-keto ester.
Attachment of the Neopentyl Group: The neopentyl group can be introduced via a nucleophilic substitution reaction using neopentyl bromide.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the isoxazole derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2,6-dimethoxy-N-(3-neopentylisoxazol-5-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of chitin synthesis in insects.
Industry: Used in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,6-dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit chitin synthesis in insects by binding to and inhibiting the enzyme responsible for chitin production . This inhibition disrupts the formation of the insect exoskeleton, leading to its potential use as an insecticide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxy-N-(3-phenylisoxazol-5-yl)benzamide: Similar structure but with a phenyl group instead of a neopentyl group.
2,6-Dimethoxy-N-(3-methylisoxazol-5-yl)benzamide: Similar structure but with a methyl group instead of a neopentyl group.
Uniqueness
The presence of the neopentyl group in 2,6-dimethoxy-N-(3-neopentylisoxazol-5-yl)benzamide imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Eigenschaften
CAS-Nummer |
82558-54-1 |
|---|---|
Molekularformel |
C17H22N2O4 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
N-[3-(2,2-dimethylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)10-11-9-14(23-19-11)18-16(20)15-12(21-4)7-6-8-13(15)22-5/h6-9H,10H2,1-5H3,(H,18,20) |
InChI-Schlüssel |
RQWCTLJNCDVCBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


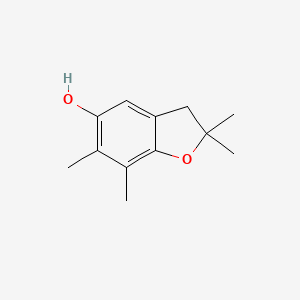
![3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884655.png)
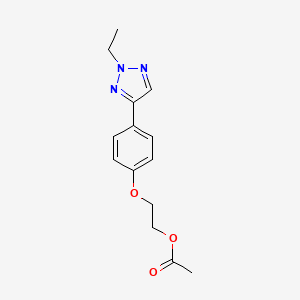
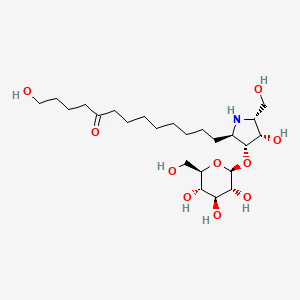


![Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride](/img/structure/B12884680.png)
![[4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B12884686.png)
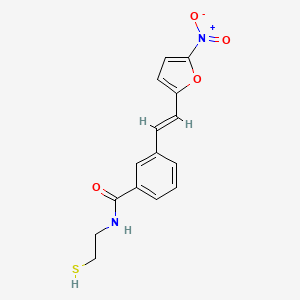
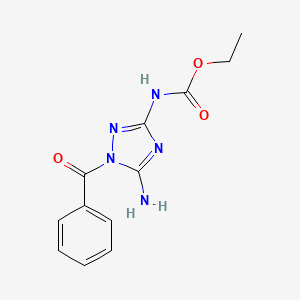
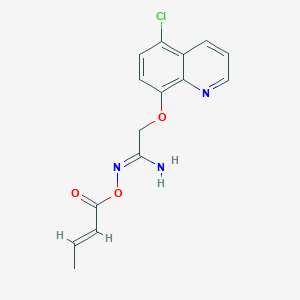
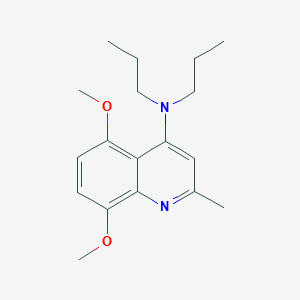
![2-(Difluoromethyl)-5-iodobenzo[d]oxazole](/img/structure/B12884716.png)
